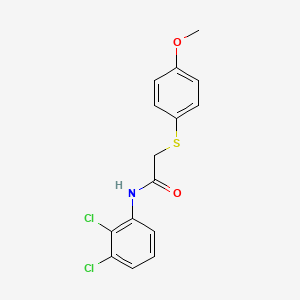

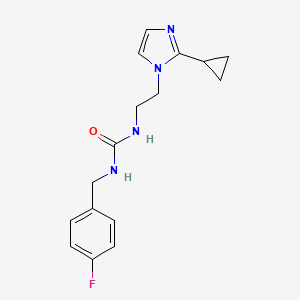

![molecular formula C19H13ClN2O2 B2889078 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1355253-70-1](/img/structure/B2889078.png)

2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

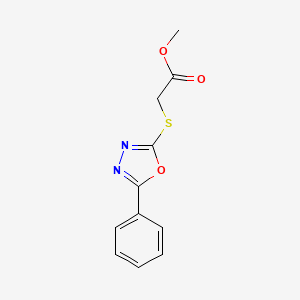

The compound “2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione”, often involves nucleophilic substitution . For instance, the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline was reported to be achieved by nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine (TEA) as base .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques. For example, the 1H-NMR and 13C-NMR spectra can provide information about the types and positions of atoms in the molecule .Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications

Tubulin Polymerization Inhibition and Cytostatic Activity

- Research has identified that derivatives of 2-phenylindole, a similar structure to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, play a role in inhibiting tubulin polymerization. This action is a key mechanism in certain cytostatics, demonstrating potential antiproliferative effects against breast cancer cells and disrupting microtubule assembly, akin to colchicine (Gastpar et al., 1998).

Synthesis and Electronic Structure Analysis

- A study on the synthesis and structural analysis of heteroannulated chromones, closely related to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, was conducted. The study included Density Functional Theory (DFT) calculations and analysis of electronic structure, highlighting the compound's potential in various applications, including nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).

Luminescent Properties and Photo-Induced Electron Transfer

- Novel compounds, structurally related to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, were synthesized and their luminescent properties analyzed. The study revealed insights into the fluorescence quantum yields and the potential for use in pH probes and fluorescence quenching mechanisms (Gan et al., 2003).

NMR Spectroscopy Characterization and Structural Analysis

- NMR spectroscopy was utilized to characterize the structure of isoindoline-1,3-dione derivatives, highlighting the importance of 2D NMR in determining inter-proton correlations and adjacent carbon-proton correlations in such compounds (Dioukhane et al., 2021).

Synthesis and Characterization of Isoindoline Derivatives

- A study focused on the synthesis and characterization of an isoindoline compound, closely related to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. It involved FT-IR, UV–Vis, and X-ray single-crystal determination, exploring its potential in nonlinear optical material applications (Evecen et al., 2016).

Synthesis and Antitumor Activity

- The antitumor efficacy of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, structurally similar to the compound , was investigated. Some derivatives showed significant antineoplastic activity, indicating their potential as novel antineoplastic agents (Mukherjee et al., 2011).

Catalytic Asymmetric Synthesis Applications

- A study demonstrated the use of 3-methyl-2-vinylindoles, related to 2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, in catalytic asymmetric Povarov reactions. This provides a method for synthesizing chiral indole-derived tetrahydroquinolines with potential pharmaceutical applications (Dai et al., 2016).

Future Directions

The future directions in the research of quinoline derivatives could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name |

2-[(2-chloro-6-methylquinolin-3-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c1-11-6-7-16-12(8-11)9-13(17(20)21-16)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHDNFIHOVDBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

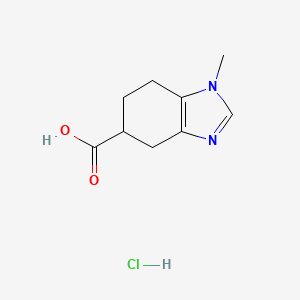

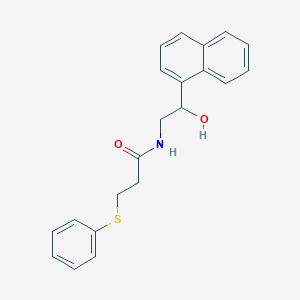

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

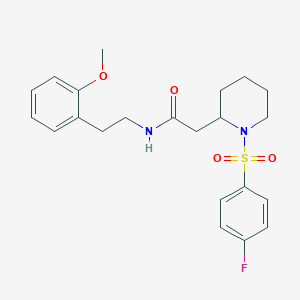

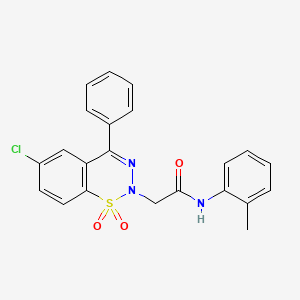

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)

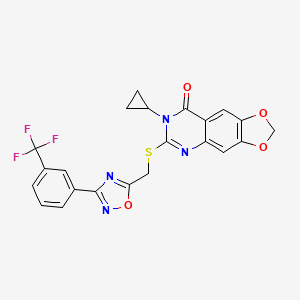

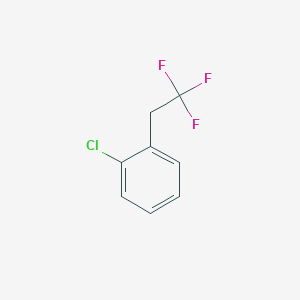

![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)